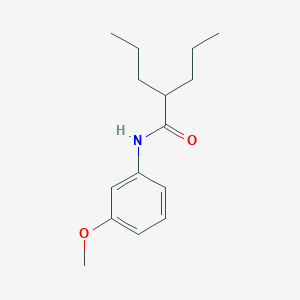

N-(3-methoxyphenyl)-2-propylpentanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-propylpentanamide |

InChI |

InChI=1S/C15H23NO2/c1-4-7-12(8-5-2)15(17)16-13-9-6-10-14(11-13)18-3/h6,9-12H,4-5,7-8H2,1-3H3,(H,16,17) |

InChI Key |

GDWMWSBXXAWHTH-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC(=CC=C1)OC |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Molecular Target Identification and Mechanistic Elucidation of N 3 Methoxyphenyl 2 Propylpentanamide

Exploration of Other Proposed Molecular Targets and Signaling Pathways

Influence on NADPH Oxidase (NOX) Activity

There is currently no available scientific literature or experimental data detailing the effects of N-(3-methoxyphenyl)-2-propylpentanamide on the activity of NADPH oxidase (NOX) enzymes. The NOX family of enzymes are critical producers of ROS and play a significant role in cellular signaling, inflammation, and immune responses. However, research has not yet explored whether this compound acts as an inhibitor, activator, or has no effect on any of the NOX isoforms (NOX1-5 and DUOX1/2).

Molecular Mechanisms Underlying High Mobility Group Box 1 (HMGB1) Translocation

High Mobility Group Box 1 (HMGB1) is a non-histone nuclear protein that, upon translocation to the cytoplasm and extracellular space, can act as a potent inflammatory mediator. The mechanisms governing its subcellular movement are a key area of research in inflammatory diseases and cancer. At present, there are no published studies that investigate the molecular mechanisms by which this compound might influence the translocation of HMGB1 from the nucleus to the cytoplasm.

Contribution to Intracellular Reactive Oxygen Species (ROS) Generation

In contrast, research is available for a structurally related analog, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), which has been shown to increase ROS production and influence HMGB1 translocation in certain cancer cell lines. However, due to the strict focus of this article, these findings cannot be attributed to this compound.

Data Tables

No data is available to populate tables regarding the molecular targets of this compound.

Preclinical Efficacy Studies of N 3 Methoxyphenyl 2 Propylpentanamide in Advanced Cellular Models

Analysis of Cellular Phenotypic Responses and Biological Processes

Modulation of Cell Cycle Progression (e.g., S phase accumulation, G2/M phase reduction)

Further research and publication of preclinical studies are required to determine the potential therapeutic effects of N-(3-methoxyphenyl)-2-propylpentanamide in these and other cancer models.

Anti-Migratory Effects on Glioblastoma Stem Cells

Glioblastoma multiforme (GBM) is characterized by a highly invasive population of glioblastoma stem cells (GSCs) that contribute to tumor recurrence. The investigation of novel therapeutic agents that can inhibit the migration of these cells is a critical area of research. Studies have explored the potential of this compound, a valproic acid derivative, to impede the migratory capabilities of GSCs.

In preclinical cellular models, the compound has been assessed for its ability to affect GSC migration. Research indicates that this compound may play a role in modulating the migratory potential of these aggressive cancer stem cells. The specific mechanisms and the extent of this inhibitory effect are subjects of ongoing investigation to determine the compound's therapeutic utility in targeting glioblastoma invasion.

Table 1: Summary of Anti-Migratory Effects on Glioblastoma Stem Cells

| Assay Type | Cell Line | Key Findings |

| Migration Assays | Glioblastoma Stem Cells (GSCs) | Potential modulation and inhibition of cell migration. |

Assessment of Antiangiogenic Potential in Relevant Cellular Assays

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. The antiangiogenic potential of this compound has been evaluated in various in vitro models that replicate different stages of the angiogenic process.

One of the primary assays used is the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation. Endothelial cell proliferation is a fundamental step in angiogenesis. Furthermore, the effect of the compound on the differentiation of endothelial cells into tube-like structures has been studied using the HUVEC tube formation assay. Results from these studies suggest that this compound may interfere with the formation of vascular networks. The ex vivo rat aortic ring assay, which provides a more complex tissue environment, has also been employed to assess the compound's ability to inhibit microvessel sprouting from aortic explants. These cellular assays are critical in determining the antiangiogenic profile of this compound.

Table 2: Overview of Antiangiogenic Cellular Assays

| Assay | Model System | Endpoint Measured | Observed Effect of this compound |

| Endothelial Cell Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Rate of cell proliferation | Inhibition of proliferation |

| Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Formation of capillary-like structures | Interference with tube formation |

| Aortic Ring Assay | Rat aortic explants | Sprouting of new microvessels | Inhibition of microvessel outgrowth |

Future Research Directions and Translational Perspectives for N 3 Methoxyphenyl 2 Propylpentanamide

Rational Design and Synthesis of N-(3-methoxyphenyl)-2-propylpentanamide Analogues with Enhanced Target Selectivity

The development of novel therapeutic agents frequently involves the synthesis of structural analogues to optimize pharmacological properties. For this compound, a rational design approach could be employed to create derivatives with improved potency, selectivity, and pharmacokinetic profiles. This process would be guided by computational modeling and structure-activity relationship (SAR) studies, which have been successfully applied to other valproic acid derivatives. nih.govnih.gov

Future research should focus on systematic modifications of the this compound scaffold. Key areas for modification could include:

Substitution on the Phenyl Ring: Altering the position and nature of the methoxy (B1213986) group (e.g., moving it to the ortho or para positions) or introducing other substituents (e.g., halogens, alkyl groups, or hydroxyl groups) could significantly impact the compound's interaction with its biological targets. nih.gov

Modification of the Alkyl Chain: Changes to the 2-propylpentanamide core, such as altering the length of the alkyl chains, could influence the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Bioisosteric Replacement: Replacing the amide linkage with other functional groups, such as a urea (B33335) or a sulfonamide, could lead to analogues with different chemical stability and biological activity. nih.gov

A proposed set of analogues for initial synthesis and screening is presented in the table below.

| Compound Name | Structural Modification | Predicted Impact |

| N-(4-methoxyphenyl)-2-propylpentanamide | Isomeric change of methoxy group position | Altered binding affinity and selectivity |

| N-(3-hydroxyphenyl)-2-propylpentanamide | Demethylation of the methoxy group | Increased polarity, potential for new hydrogen bonding interactions |

| N-(3-chlorophenyl)-2-propylpentanamide | Introduction of an electron-withdrawing group | Modified electronic properties and metabolic stability |

| 2-ethyl-N-(3-methoxyphenyl)hexanamide | Alteration of the alkyl side chain | Changes in lipophilicity and steric hindrance |

These rationally designed analogues would then be synthesized and subjected to in vitro screening to evaluate their biological activity and identify lead candidates for further preclinical development.

Exploration of Synergistic Combinatorial Approaches with this compound in Preclinical Settings

The therapeutic efficacy of many drugs can be enhanced through combination therapy. For a novel compound like this compound, exploring synergistic interactions with existing therapeutic agents in preclinical models would be a critical step towards its clinical translation. Given that some VPA analogues have shown promise in oncology, initial studies could focus on combinations with standard-of-care chemotherapeutic agents or targeted therapies.

Preclinical studies, utilizing both cell line and animal models, would be necessary to:

Identify Synergistic Combinations: High-throughput screening of this compound with a library of approved drugs could reveal potential synergistic or additive effects.

Elucidate Mechanisms of Synergy: Detailed mechanistic studies would be required to understand how the combination of drugs achieves a greater therapeutic effect than either agent alone.

Evaluate In Vivo Efficacy: Promising combinations identified in vitro would need to be validated in relevant animal models of disease.

The following table outlines potential combinatorial approaches for preclinical investigation.

| Combination Agent | Therapeutic Area | Rationale for Synergy |

| Paclitaxel | Oncology | Potential for overcoming chemoresistance and enhancing apoptotic pathways. |

| Temozolomide | Glioblastoma | Possible enhancement of DNA damaging effects and inhibition of tumor repair mechanisms. |

| Carbamazepine | Epilepsy | Potential for complementary mechanisms of action on ion channels or neurotransmitter systems. symbiosisonlinepublishing.com |

| Lithium | Bipolar Disorder | Possible synergistic effects on intracellular signaling pathways, such as the GSK3 pathway. symbiosisonlinepublishing.com |

Application of Advanced In Vitro Methodologies for Deeper Mechanistic Insights (e.g., organoid models, microfluidic platforms)

To gain a more profound understanding of the mechanism of action of this compound and its analogues, advanced in vitro models that more accurately recapitulate human physiology are essential. Traditional 2D cell cultures often fail to capture the complexity of native tissues. Therefore, the adoption of cutting-edge methodologies is a key future research direction.

Organoid Models: Patient-derived organoids, which are three-dimensional cultures that mimic the structure and function of an organ, can provide a more predictive model for assessing drug efficacy and toxicity. For instance, tumor organoids could be used to screen for anti-cancer activity in a patient-specific manner.

Microfluidic Platforms (Organs-on-a-Chip): These devices allow for the culture of human cells in a microenvironment that simulates the mechanical and physiological conditions of living organs. They can be used to study the compound's effects on specific tissues or to model complex multi-organ interactions.

The application of these advanced models can address specific research questions as detailed in the table below.

| Advanced Model | Research Question | Potential Insights |

| Patient-Derived Tumor Organoids | What is the efficacy of this compound in a heterogeneous tumor population? | Identification of responsive and resistant tumor subtypes; personalized medicine applications. |

| Liver-on-a-Chip | What is the metabolic profile and potential hepatotoxicity of the compound? | Early assessment of drug metabolism and safety, potentially reducing the need for animal testing. |

| Blood-Brain Barrier-on-a-Chip | Can the compound effectively cross the blood-brain barrier to reach central nervous system targets? | Evaluation of CNS penetration, crucial for neurological indications. |

| Gut-on-a-Chip | How is the compound absorbed and metabolized in the intestine? | Understanding of oral bioavailability and first-pass metabolism. |

By leveraging these sophisticated in vitro systems, researchers can accelerate the preclinical development of this compound and its analogues, generating more clinically relevant data to guide future translational efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.